Cas no 138614-71-8 (Schimawalin B)

Schimawalin B structure
Schimawalin B structure
Nome del prodotto:Schimawalin B
Numero CAS:138614-71-8
MF:C75H52O48
MW:1721.2
CID:1264008
PubChem ID:16130316

Schimawalin B Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Glucose,2-[2-[(6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl)oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic 26&reg
    • 4:26'&reg
    • 6-ester with b-D-glucopyranose1-[2-[(5,10-dihydro-3,7,8-trihydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-2-yl)oxy]-3,4,5-trihydroxybenzoate]2,3-bis(3,4,5-trihydroxybenzoate), (S)-
    • Dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin, D-glucose deriv.
    • [1]Benzopyrano[5,4,3-cde][1]benzopyran, D-glucose deriv.
    • Schimawalin B
    • D-Glucose,2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-tri
    • [1]Benzopyrano[5,
    • D-Glucose,2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic 26&reg
    • D-Glucose,2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic 26(R)4:26'(R)6-ester with b-D-glucopyranose1-[2-[(5,10-dihydro-3,7,8-trihydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-2-yl)oxy]-3,4,5-trihydroxybenzoate]2,3-bis(3,4,5-trihydroxybenzoate) (9CI)
    • [[6-[1-formyl-3,4,5-trihydroxy-2-(3,4,5-trihydroxybenzoyl)oxy-pentoxy]carbonyl-2,3,4-trihydroxy-phenoxy]-pentahydroxy-dioxo-bis[(3,4,5-trihydroxybenzoyl)oxy][?]yl] 3,4,5-trihydroxy-2-[trihydroxy(dioxo)[?]yl]oxy-benzoate
    • 138614-71-8
    • Inchi: 1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2
    • Chiave InChI: DLUUWUXPYGQUJI-UHFFFAOYSA-N
    • Sorrisi: O1C([H])(C([H])(C([H])(C2([H])C1([H])OC([H])([H])C(C1=C([H])C(=C(C(=C1C1=C(C(=C(C([H])=C1C(=O)O2)OC1=C(C(=C(C([H])=C1C(=O)OC([H])(C([H])=O)C([H])(C([H])(C([H])(C([H])([H])O[H])O[H])O[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])=O)OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)OC(C1=C([H])C(=C(C(=C1OC1C([H])=C2C(=O)OC3C(=C(C([H])=C4C(=O)OC(C=1O[H])=C2C4=3)O[H])O[H])O[H])O[H])O[H])=O

Proprietà calcolate

  • Massa esatta: 1720.1628034g/mol
  • Massa monoisotopica: 1720.1628034g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 26
  • Conta accettatore di obbligazioni idrogeno: 48
  • Conta atomi pesanti: 123
  • Conta legami ruotabili: 24
  • Complessità: 3770
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 807Ų
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.